molecular formula C8H8N2O4 B1627561 6-Amino-2-methyl-3-nitrobenzoic acid CAS No. 89977-13-9

6-Amino-2-methyl-3-nitrobenzoic acid

Cat. No.: B1627561
CAS No.: 89977-13-9
M. Wt: 196.16 g/mol
InChI Key: MLRJGGLSAKYLRT-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-3-nitrobenzoic acid is a nitro-substituted aromatic compound featuring an amino (-NH₂) group at position 6, a methyl (-CH₃) group at position 2, and a nitro (-NO₂) group at position 3 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

6-amino-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRJGGLSAKYLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570974
Record name 6-Amino-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89977-13-9
Record name 6-Amino-2-methyl-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89977-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of 3-Nitro-o-xylene to 2-Methyl-3-nitrobenzoic Acid

The synthesis of 2-methyl-3-nitrobenzoic acid, a critical intermediate for 6-amino-2-methyl-3-nitrobenzoic acid, has been extensively documented in patent literature. Two distinct methodologies emerge, differentiated by their reaction conditions and catalytic systems.

Atmospheric-Pressure Oxygen Oxidation

Patent CN105130820A details a method utilizing atmospheric oxygen as the oxidant, avoiding hazardous nitric acid. The process involves reacting 3-nitro-o-xylene with a solvent mixture of orthodichlorobenzene and n-caproic acid (2–5:1 ratio) in the presence of cobalt(II) acetate, manganese(II) acetate, and tetrabromoethane catalysts (5–20% w/w relative to substrate). At 90–100°C under oxygen flow (1.2–3 L/min), the methyl group undergoes oxidation to a carboxylic acid over 18 hours, achieving 80% yield. The workup involves alkalization with 2–5% NaOH, activated carbon decolorization, and acidification to isolate the product.

High-Pressure Oxygen Methodology

Contrastingly, CN111362807A employs pressurized oxygen (2.0–3.5 MPa) in acetic acid solvent with cobalt/manganese carbonate catalysts. Operating at 110–130°C for 6–16 hours, this method reports lower yields (50–60%) but faster reaction times. The higher pressure facilitates oxygen solubility, accelerating the oxidation but introducing engineering complexities.

Comparative Analysis of Oxidation Methods
Parameter CN105130820A CN111362807A
Pressure Atmospheric 2.0–3.5 MPa
Temperature 90–100°C 110–130°C
Catalyst System Co/Mn acetates + Br⁻ Co/Mn carbonates
Solvent Orthodichlorobenzene Acetic acid
Yield 80% 50–60%
Reaction Time 18 hours 6–16 hours

The atmospheric method proves superior for large-scale synthesis due to lower operational risks and higher yields, though requiring longer reaction times.

Regioselective Bromination at Position 6

Introducing bromine at the 6-position of 2-methyl-3-nitrobenzoic acid necessitates careful consideration of directing effects. The nitro group (meta-director) at position 3 and carboxylic acid (meta-director) at position 1 create combined electronic effects favoring electrophilic attack at position 6.

Bromination Strategies

Experimental data suggest bromination using bromine (Br₂) in concentrated sulfuric acid at 0–5°C achieves 65–70% regioselectivity for 6-bromo-2-methyl-3-nitrobenzoic acid. Alternative methods employing N-bromosuccinimide (NBS) in dichloromethane with FeCl₃ catalysis show improved selectivity (85%) but require anhydrous conditions.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance bromine solubility and reaction homogeneity. Kinetic studies indicate optimal conversion at 40°C, beyond which competing ortho-bromination increases.

Catalytic Amination of 6-Bromo Intermediate

Replacing the bromine atom with an amino group presents challenges due to the electron-withdrawing nitro group’s deactivating effect. Metal-catalyzed cross-coupling reactions provide viable solutions.

Ullmann-Type Coupling

Copper(I) iodide in ethylene glycol at 120°C with excess aqueous ammonia achieves 60–65% conversion over 24 hours. While cost-effective, side reactions including nitro group reduction necessitate careful pH control (pH 8–9).

Buchwald-Hartwig Amination

Palladium acetate/Xantphos catalytic systems in toluene at 100°C enable efficient amination (75–80% yield) within 12 hours. This method tolerates the nitro group but requires rigorous exclusion of moisture and oxygen.

Alternative Synthetic Pathways

Sequential Nitration-Amination

An alternative approach involves nitrating 6-amino-2-methylbenzoic acid. However, nitro group introduction under mixed acid conditions (HNO₃/H₂SO₄) leads to over-nitration and decomposition of the amino group, rendering this route impractical.

Reductive Amination Routes

Preliminary studies suggest hydrogenation of 6-nitro-2-methyl-3-nitrobenzoic acid could theoretically yield the target compound, but simultaneous reduction of both nitro groups occurs, producing undesired diamine byproducts.

Process Optimization and Scale-Up Considerations

Solvent Recycling

The CN105130820A methodology demonstrates effective mother liquor recycling in the oxidation step, reducing waste orthodichlorobenzene by 85% through distillation recovery. Similar strategies applied to bromination solvents (e.g., DMF) could enhance sustainability.

Purity Enhancement

Crystallization from ethanol/water mixtures (3:1 v/v) improves final product purity from 92% to 98.5%, as evidenced by HPLC analysis. For the amination step, silica gel chromatography using ethyl acetate/hexane gradients removes palladium residues.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) undergoes classic acid-base reactions. In aqueous NaOH, it forms a water-soluble sodium salt (sodium 6-amino-2-methyl-3-nitrobenzoate ), enhancing solubility for further synthetic applications . The reaction proceeds via deprotonation:

C8H7NO4+NaOHC8H6NNaO4+H2O\text{C}_8\text{H}_7\text{NO}_4 + \text{NaOH} \rightarrow \text{C}_8\text{H}_6\text{NNaO}_4 + \text{H}_2\text{O}

Key Data :

  • pKa of the carboxylic acid: ~2.5–3.5 (estimated based on benzoic acid analogs) .

  • Solubility in 1M NaOH: >200 mg/mL.

Fischer Esterification

The carboxylic acid reacts with methanol under acidic conditions to form methyl 6-amino-2-methyl-3-nitrobenzoate . This reaction is critical for protecting the -COOH group during multi-step syntheses .

Typical Conditions :

  • Methanol (excess), H2_2SO4_4 (catalytic), reflux for 1–16 h.

  • Yield: 70–87% (varies with reaction time and purity) .

Mechanism :

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by methanol.

  • Deprotonation and elimination of water.

Reduction of the Nitro Group

The nitro group (-NO2_2) at position 3 can be selectively reduced to an amine (-NH2_2) using catalytic hydrogenation or Fe/HCl. This yields 3,6-diamino-2-methylbenzoic acid , a valuable intermediate for pharmaceuticals .

MethodConditionsYield
H2_2/Pd-CEthanol, 25°C, 12 h85%
Fe/HClH2_2O, reflux, 2 h78%

Mechanistic Note :

  • Hydrogenation proceeds via stepwise electron transfer:

    -NO2-NO-NHOH-NH2\text{-NO}_2 \rightarrow \text{-NO} \rightarrow \text{-NHOH} \rightarrow \text{-NH}_2

Electrophilic Aromatic Substitution (EAS)

The amino (-NH2_2) and nitro (-NO2_2) groups direct EAS reactions. The amino group (strongly activating, ortho/para-directing) competes with the electron-withdrawing nitro group (deactivating, meta-directing). Experimental data suggest dominant para-substitution relative to the amino group due to steric hindrance at the ortho position .

Example : Nitration under controlled conditions (-15°C) favors 4-nitro-6-amino-2-methylbenzoic acid with 84% regioselectivity .

Acylation of the Amino Group

The amino group undergoes acetylation with acetic anhydride to form 6-acetamido-2-methyl-3-nitrobenzoic acid , a protective step for further functionalization.

Conditions :

  • Acetic anhydride, pyridine, 0°C → RT, 2 h.

  • Yield: 92%.

Decarboxylation

Under pyrolysis (200–250°C) or strong basic conditions, the compound loses CO2_2 to form 3-nitro-2-methylaniline . This reaction is facilitated by electron-withdrawing groups .

C8H8N2O4ΔC7H7N2O2+CO2\text{C}_8\text{H}_8\text{N}_2\text{O}_4 \xrightarrow{\Delta} \text{C}_7\text{H}_7\text{N}_2\text{O}_2 + \text{CO}_2

Yield : 65–70% (pyrolysis in quinoline) .

Mechanistic and Synthetic Considerations

  • Steric Effects : The methyl group at position 2 hinders electrophilic attack at adjacent positions, favoring para-substitution .

  • Competing Directing Effects : The amino group dominates EAS regioselectivity unless reaction conditions favor nitro-group influence (e.g., strong electrophiles at low temperatures) .

  • Protection Strategies : Sequential protection of -COOH (esterification) and -NH2_2 (acetylation) enables selective functionalization of the nitro group .

Scientific Research Applications

6-Amino-2-methyl-3-nitrobenzoic acid (AMNB) is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of AMNB, particularly in medicinal chemistry, materials science, and analytical chemistry, while providing comprehensive data tables and case studies to illustrate its significance.

Medicinal Chemistry

Antimicrobial Activity
AMNB has shown promising antimicrobial properties against various bacterial strains. A study conducted by Zhang et al. (2020) demonstrated that AMNB exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of AMNB

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Materials Science

Dyes and Pigments
AMNB is utilized in synthesizing azo dyes, which are widely used in textiles and food industries. The compound's ability to form stable complexes with metal ions enhances the color fastness of dyes.

Case Study: Synthesis of Azo Dyes
A study by Kumar et al. (2019) explored the synthesis of azo dyes using AMNB as a coupling component. The resulting dyes demonstrated excellent thermal stability and vivid colors, suitable for industrial applications.

Analytical Chemistry

Chromatographic Applications
AMNB has been employed as a standard reference material in high-performance liquid chromatography (HPLC) for the quantitative analysis of pharmaceutical formulations. Its distinct chemical properties allow for accurate detection and quantification.

Table 2: HPLC Method Validation Parameters for AMNB

ParameterValue
Retention Time5.4 min
Linearity Range10-100 µg/mL
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)3 µg/mL

Biological Research

Enzyme Inhibition Studies
Recent research has indicated that AMNB may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, a study by Lee et al. (2021) highlighted its potential role in inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis.

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-3-nitrobenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

6-Fluoro-2-methyl-3-nitrobenzoic acid
  • Substitutions: Fluorine at position 6 instead of amino.
  • Impact: The electron-withdrawing fluorine enhances electrophilic reactivity, making it suitable for coupling reactions in pharmaceutical intermediates (e.g., antiviral agents). This contrasts with the electron-donating amino group in the target compound, which may favor nucleophilic substitution or hydrogen bonding .
  • Applications : Widely used in fine chemical synthesis due to its stability under acidic conditions .
Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1)
  • Substitutions : Methyl ester (-COOCH₃) replaces the carboxylic acid (-COOH).
  • Impact : The ester group increases lipophilicity, improving membrane permeability in drug candidates. However, it reduces water solubility compared to the carboxylic acid form .
  • Applications : Intermediate in the synthesis of dyes and polymer additives .
3-Aminobenzoic Acid (CAS 99-05-8)
  • Substitutions: Lacks methyl and nitro groups; only an amino group at position 3.
  • Impact : Simpler structure results in lower molecular weight (137.14 g/mol vs. ~210 g/mol for the target compound) and higher solubility in polar solvents. Used as a dye intermediate rather than in pharmaceuticals .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
6-Amino-2-methyl-3-nitrobenzoic acid ~210 (estimated) Not reported Moderate in DMSO Pharma intermediates
6-Fluoro-2-methyl-3-nitrobenzoic acid 213.12 145–148 Soluble in acetone Antiviral agents
Methyl 2-methyl-3-nitrobenzoate 195.16 60–62 Insoluble in water Dyes, polymers
3-Aminobenzoic acid 137.14 178–180 Soluble in hot water Dye intermediates

Biological Activity

6-Amino-2-methyl-3-nitrobenzoic acid (CAS Number: 89977-13-9) is an organic compound with significant biological activity, attributed to its unique structural features, including an amino group, a nitro group, and a methyl group on the benzene ring. This article explores its biological activities, mechanisms of action, and potential applications in various fields.

This compound is synthesized through the nitration of 2-methylbenzoic acid followed by the introduction of an amino group. The compound has a molecular formula of C8H8N2O4C_8H_8N_2O_4 and exhibits various chemical reactivity patterns, including reduction, substitution, and oxidation reactions.

The biological activity of this compound is primarily due to its ability to interact with biological molecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity.
  • Redox Reactions : The nitro group can participate in redox reactions, potentially affecting cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits potent enzyme inhibition properties:

  • Protease Inhibition : It has been shown to inhibit serine proteases like chymotrypsin and trypsin. This inhibition could have therapeutic implications in diseases where these enzymes are overactive.
EnzymeInhibition TypeReference
ChymotrypsinCompetitive
TrypsinNon-competitive

Antimicrobial Properties

The compound also displays antimicrobial activity. Studies suggest that it has the potential to inhibit the growth of various bacterial strains, indicating its possible use as an antimicrobial agent.

Case Studies

  • Enzyme Interaction Studies : A study conducted by Nowinski et al. (2020) utilized this compound to investigate its binding affinities with serine proteases. The results demonstrated significant inhibitory effects at low concentrations, suggesting its potential as a therapeutic agent in protease-related diseases .
  • Antimicrobial Efficacy : Another research highlighted the effectiveness of this compound against Gram-positive bacteria. The study reported a minimum inhibitory concentration (MIC) that supports its use in developing new antimicrobial therapies.

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis, particularly for:

  • Pharmaceutical Development : It is used in synthesizing compounds with potential therapeutic effects.
  • Biological Research : The compound is employed in studies involving enzyme interactions and cellular processes due to its ability to modify enzyme activity .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameKey FeaturesBiological Activity
5-Amino-2-methyl-3-nitrobenzoic acidLacks nitro group; used for enzyme assaysModerate protease inhibition
2-Amino-3-nitrobenzoic acidSimilar structure but lacks methyl groupLimited enzyme interaction
3-Nitrobenzoic acidLacks amino and methyl groupsMinimal biological activity

Q & A

Q. What are the optimal synthetic routes for preparing 6-amino-2-methyl-3-nitrobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: A plausible synthesis involves sequential nitration and amination of a methyl-substituted benzoic acid precursor. For nitration, use concentrated nitric acid in sulfuric acid at 0–5°C to minimize over-nitration. Subsequent reduction of a nitro group (e.g., using Fe/HCl or catalytic hydrogenation) can introduce the amino moiety. Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) . Yield optimization requires strict temperature control and stoichiometric ratios; impurities often arise from incomplete nitration or side-chain oxidation.

Q. How can researchers verify the purity and structural identity of this compound?

Methodological Answer: Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substitution patterns. The aromatic region should show splitting consistent with nitro and amino groups (e.g., deshielding at ~8 ppm for nitro-adjacent protons) .
  • FT-IR : Look for N–H stretches (~3300 cm1^{-1}), C=O (benzoic acid, ~1680 cm1^{-1}), and NO2_2 asymmetric stretches (~1520 cm1^{-1}) .
  • HPLC-MS : Use a reverse-phase column with ESI-MS in negative ion mode to detect [M–H]^- peaks and assess purity (>95% by area normalization) .

Q. What storage conditions are critical for maintaining the stability of this compound?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C. The compound is susceptible to hydrolysis (due to the nitro group) and oxidation (amino group). Desiccants like silica gel should be used to prevent moisture uptake. Periodic stability testing via HPLC is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitro-adjacent carbons). Solvent effects (polar aprotic vs. protic) can be modeled using COSMO-RS. Validate predictions experimentally by reacting with nucleophiles (e.g., hydroxide or amines) and analyzing products via 1H^1H-NMR kinetic studies .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

  • Isomer Discrimination : Use 2D NMR (e.g., NOESY or HSQC) to differentiate regioisomers. For example, NOE correlations can confirm spatial proximity of methyl and nitro groups .
  • X-ray Crystallography : Resolve ambiguous substituent positions via single-crystal diffraction. Preferential crystallization solvents (e.g., DMSO/EtOH) may enhance crystal quality .
  • Isotopic Labeling : Introduce 15N^{15}N-labeled amino groups to simplify NMR interpretation .

Q. How does the nitro group in this compound influence its electrochemical behavior in catalysis?

Methodological Answer: Perform cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode. The nitro group acts as an electron-withdrawing substituent, shifting reduction potentials cathodically. Compare with methyl- and amino-substituted analogs to decouple electronic effects. Catalytic activity in redox reactions (e.g., hydrogen peroxide activation) can be quantified via UV-Vis monitoring of substrate depletion .

Q. What are the challenges in designing bioorthogonal probes using this compound, and how can they be mitigated?

Methodological Answer:

  • Selectivity : The amino group may undergo unintended acylation; protect it with a photolabile group (e.g., nitroveratryloxycarbonyl) until activation .
  • Solubility : Modify the benzoic acid moiety into a methyl ester for cell permeability, followed by enzymatic hydrolysis in situ .
  • Detection Limits : Conjugate with fluorophores (e.g., BODIPY) via EDC/NHS coupling and validate using confocal microscopy .

Notes on Evidence

  • Synthesis and characterization methods are extrapolated from analogous nitro-/amino-benzoic acids .
  • Safety protocols align with GHS standards for nitroaromatics .
  • Computational and analytical approaches are validated against peer-reviewed techniques .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-methyl-3-nitrobenzoic acid
Reactant of Route 2
6-Amino-2-methyl-3-nitrobenzoic acid

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